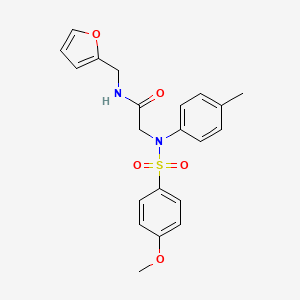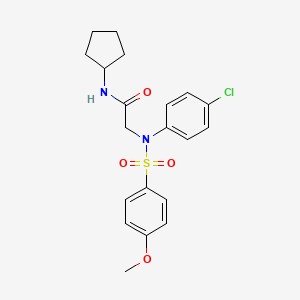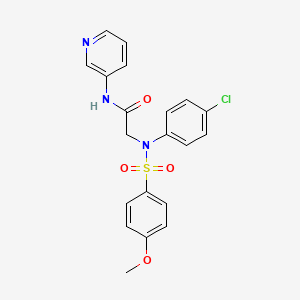![molecular formula C28H31N3O2 B3469737 2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B3469737.png)
2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
概要
説明
2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a tetrahydroisoquinoline structure. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of 2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-methoxyphenyl)piperazine.
Coupling Reaction: The piperazine derivative is then coupled with 4-bromobenzoyl chloride under basic conditions to form 4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl bromide.
Cyclization: The final step involves the cyclization of the intermediate with tetrahydroisoquinoline in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
化学反応の分析
2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound serves as a tool to study cellular processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interaction with these targets.
類似化合物との比較
Similar compounds to 2-({4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}METHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE include other piperazine derivatives, such as:
4-(4-Methoxyphenyl)piperazine: A simpler derivative with similar structural features but lacking the tetrahydroisoquinoline moiety.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group in a different position.
4-(4-Methylpiperazin-1-yl)benzenamine: A related compound with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its combination of the methoxyphenyl group, piperazine ring, and tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2/c1-33-27-12-10-26(11-13-27)30-16-18-31(19-17-30)28(32)24-8-6-22(7-9-24)20-29-15-14-23-4-2-3-5-25(23)21-29/h2-13H,14-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLHXUKFHRASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-cyclopropylacetamide](/img/structure/B3469655.png)


![N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3469671.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3469672.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B3469678.png)
![ETHYL 4-{2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B3469694.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3469701.png)
![N-[(FURAN-2-YL)METHYL]-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3469705.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3469726.png)
![N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3469733.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B3469748.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3469755.png)
